Carbon-15
Description
In biochemical literature, "Carbon-15" refers to the 15th carbon atom in polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA), where enzymatic oxygenation occurs. This process is catalyzed by 15-lipoxygenase (ALOX15), which stereospecifically inserts molecular oxygen at this compound to generate bioactive lipid mediators such as 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) and its reduced form, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) . These mediators play critical roles in inflammation resolution and host defense. Notably, aspirin-acetylated cyclooxygenase-2 (COX-2) can also oxygenate AA at this compound, producing 15(R)-HETE, which is further metabolized to epimeric lipoxins (15-epi-LXA4) with anti-inflammatory properties .
Properties
CAS No. |
15929-23-4 |
|---|---|
Molecular Formula |
CH4 |
Molecular Weight |
19.042 g/mol |
IUPAC Name |
carbane |
InChI |
InChI=1S/CH4/h1H4/i1+3 |
InChI Key |
VNWKTOKETHGBQD-AKLPVKDBSA-N |
SMILES |
C |
Isomeric SMILES |
[15CH4] |
Canonical SMILES |
C |
Other CAS No. |
15929-23-4 |
Synonyms |
15C radioisotope C-15 radioisotope Carbon-15 |
Origin of Product |
United States |
Comparison with Similar Compounds
Enzymatic Oxygenation at Different Carbon Positions
Lipoxygenases (LOXs) exhibit positional specificity for oxygenation in PUFAs. Below is a comparison of key LOX enzymes and their products:
Key Findings :
Stereochemical Variations at this compound
The configuration of the hydroxyl group at this compound determines bioactivity:
Key Findings :
Key Findings :
Comparison Across Substrates: Arachidonic Acid vs. Linoleic Acid
ALOX15 oxygenates multiple PUFAs, yielding positionally distinct products:
Key Findings :
- 13(S)-HpODE from linoleic acid promotes oxidative stress in vascular tissues, contrasting with 15(S)-HpETE’s anti-inflammatory effects .
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